molecular formula C24H26N2O5S B250155 2-(4-isopropylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide

2-(4-isopropylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide

Cat. No.: B250155
M. Wt: 454.5 g/mol
InChI Key: FBIFKIJUJQGZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide X involves its interaction with various enzymes and proteins in the body. It has been shown to bind to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in the pH of the tumor microenvironment. This acidic environment can lead to the death of cancer cells, making this compound X a potential anticancer agent. Additionally, this compound X has been shown to inhibit the activity of cyclooxygenase-2 by binding to its active site, leading to a decrease in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound X has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound X exhibits potent inhibitory activity against carbonic anhydrase IX and cyclooxygenase-2, leading to a decrease in the pH of the tumor microenvironment and a decrease in the production of inflammatory mediators, respectively. In vivo studies have shown that this compound X exhibits anticancer and anti-inflammatory activity in animal models, making it a potential candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-isopropylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide X is its potent inhibitory activity against carbonic anhydrase IX and cyclooxygenase-2, making it a promising candidate for the development of anticancer and anti-inflammatory drugs. Additionally, the synthesis method for this compound X has been optimized to increase yield and purity, making it suitable for further research. However, one of the limitations of this compound X is its potential toxicity, which needs to be further studied before it can be used in clinical trials.

Future Directions

There are several future directions for research on 2-(4-isopropylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide X. One potential direction is to investigate its potential as an anticancer drug by conducting further in vitro and in vivo studies. Another potential direction is to investigate its potential as an anti-inflammatory drug by conducting further studies on its mechanism of action. Additionally, further studies are needed to investigate the potential toxicity of this compound X and to optimize its synthesis method to increase yield and purity. Overall, this compound X has the potential to be a valuable tool in drug discovery and development, and further research is needed to fully explore its potential.

Synthesis Methods

2-(4-isopropylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide X can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-isopropylphenol with chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetamide. This intermediate is then reacted with 4-(4-methoxyphenylsulfonyl)aniline to form this compound X. The synthesis method has been optimized to increase the yield and purity of this compound X, making it suitable for further research.

Scientific Research Applications

2-(4-isopropylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide X has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase IX, which is overexpressed in many cancer cells. This makes it a promising candidate for the development of anticancer drugs. Additionally, this compound X has been shown to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C24H26N2O5S/c1-17(2)18-4-10-22(11-5-18)31-16-24(27)25-19-8-14-23(15-9-19)32(28,29)26-20-6-12-21(30-3)13-7-20/h4-15,17,26H,16H2,1-3H3,(H,25,27)

InChI Key

FBIFKIJUJQGZHS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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